(2,6-Dimethoxypyridin-3-yl)methanamine
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Overview
Description
“(2,6-Dimethoxypyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 851773-56-3 . It has a molecular weight of 168.2 . The IUPAC name for this compound is (2,6-dimethoxy-3-pyridinyl)methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2O2/c1-11-7-4-3-6 (5-9)8 (10-7)12-2/h3-4H,5,9H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Anticonvulsant Activity
(2,6-Dimethoxypyridin-3-yl)methanamine derivatives have been explored for their potential in treating seizures. Schiff bases of 3-aminomethyl pyridine, including this compound, have shown significant anticonvulsant activity, particularly in protecting against seizures in various models. The compounds' structures were confirmed using spectroscopic methods, and some displayed higher seizure protection compared to clinically used drugs (Pandey & Srivastava, 2011).
Anticancer Activity
Research on palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including this compound, highlighted their potential in anticancer therapy. These complexes exhibited significant cytotoxicity towards various human cancer cell lines, suggesting their potential application in cancer treatment (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving this compound showed notable photocytotoxic properties under red light exposure. These complexes displayed high effectiveness in generating reactive oxygen species and causing apoptosis in cancer cells. Their ability to be ingested by the nucleus of specific cell lines indicates their potential use in cellular imaging and cancer therapy (Basu et al., 2014).
Catalysis in Organic Chemistry
This compound derivatives have been used to create unsymmetrical pincer palladacycles, demonstrating usefulness in catalysis. These compounds have shown good activity and selectivity in various catalytic applications, maintaining their palladium(II) state (Roffe et al., 2016).
Hydroxylation of Alkanes
Diiron(III) complexes with ligands including this compound have been studied as catalysts for selective hydroxylation of alkanes. These complexes have demonstrated high selectivity and efficiency in transforming alkanes, indicating potential applications in organic synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The safety information available indicates that “(2,6-Dimethoxypyridin-3-yl)methanamine” is potentially hazardous. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound should be handled with care, using appropriate personal protective equipment .
Properties
IUPAC Name |
(2,6-dimethoxypyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,5,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQDHXCFHMBVTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735236 |
Source
|
Record name | 1-(2,6-Dimethoxypyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851773-56-3 |
Source
|
Record name | 2,6-Dimethoxy-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851773-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Dimethoxypyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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